molecular formula C19H21N5O3 B11022128 (2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

Cat. No.: B11022128
M. Wt: 367.4 g/mol
InChI Key: LQHKURCGMCIZOL-GOSISDBHSA-N
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Description

(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYLACETAMIDE: Lacks the tetrazole ring, resulting in different chemical properties.

    (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(1H-TETRAZOL-1-YL)ACETAMIDE: Similar structure but with variations in the phenyl group.

Uniqueness

The presence of the tetrazole ring in (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C19H21N5O3/c1-26-16-9-8-14(12-17(16)27-2)10-11-20-19(25)18(24-13-21-22-23-24)15-6-4-3-5-7-15/h3-9,12-13,18H,10-11H2,1-2H3,(H,20,25)/t18-/m1/s1

InChI Key

LQHKURCGMCIZOL-GOSISDBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)[C@@H](C2=CC=CC=C2)N3C=NN=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)N3C=NN=N3)OC

Origin of Product

United States

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